molecular formula C33H49NO8 B1679820 Pseudojervine CAS No. 36069-05-3

Pseudojervine

Cat. No. B1679820
CAS RN: 36069-05-3
M. Wt: 587.7 g/mol
InChI Key: HYDDDNUKNMMWBD-VPLHBGEQSA-N
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Description

Pseudojervine is a glycoalkaloid that has been found in plants . It has been shown to have anti-inflammatory, analgesic, and antipyretic activities in animal models . It also has cytotoxic effects on cancer cells in vitro .


Synthesis Analysis

There are limited studies on alkaloid synthesis and its metabolic pathways in plants . To elucidate the alkaloid pathway and identify novel biosynthetic enzymes and compounds, transcriptome and metabolome profiling has been conducted in leaves and roots .


Molecular Structure Analysis

Pseudojervine has a molecular formula of C33H49NO8 . Its molecular weight is 587.74 . It has 15 defined stereocentres .


Physical And Chemical Properties Analysis

Pseudojervine has a density of 1.3±0.1 g/cm3 . Its boiling point is 766.2±60.0 °C at 760 mmHg . The vapour pressure is 0.0±5.9 mmHg at 25°C . The enthalpy of vaporization is 127.2±6.0 kJ/mol . The flash point is 417.2±32.9 °C . The index of refraction is 1.616 . The molar refractivity is 154.6±0.4 cm3 . It has 9 H bond acceptors and 5 H bond donors .

Scientific Research Applications

Pharmacology: Antiplatelet Aggregation

Pseudojervine has been identified as having a mild inhibitory activity against platelet aggregation. This property is significant in the development of treatments for conditions related to blood clots and cardiovascular diseases .

Analytical Chemistry: Steroidal Alkaloid Determination

High-performance liquid chromatography (HPLC) methods have been developed for the simultaneous determination of steroidal alkaloids, including Pseudojervine. This is crucial for quality control and pharmacokinetic studies in pharmaceutical research .

Medicinal Plant Research: Alkaloid Profiling

Pseudojervine is one of the steroidal alkaloids extracted from plants of the Veratrum genus, which are characterized for various pharmacological activities. Its presence is significant in the transcriptome and metabolome profiling of medicinal plants .

Therapeutics: Antitumor and Antifungal Activities

Research has indicated that Pseudojervine and related compounds exhibit antitumor and antifungal activities, making them potential candidates for drug development in oncology and infectious diseases .

Cardiovascular Research: Anti-accelerator Cardiac Action

Pseudojervine has been associated with anti-accelerator cardiac action, which could be beneficial in treating certain heart conditions by modulating cardiac function .

Cancer Research: Hedgehog Pathway Inhibition

Alkaloids from Veratrum californicum, including Pseudojervine, have shown to inhibit hedgehog pathway signaling, which is implicated in the proliferation of various cancers. This makes it a target for cancer therapeutics research .

Virology: SARS-CoV-2 Entry Blocker Studies

While not directly linked to Pseudojervine, steroidal alkaloids are part of studies aiming to block the entry of viruses like SARS-CoV-2 by targeting specific proteins involved in viral entry into host cells .

Anti-inflammatory Pharmacology

Pseudojervine has been associated with anti-inflammatory pharmacological activities, which is important for developing treatments for inflammatory diseases .

Mechanism of Action

Target of Action

Pseudojervine is a glycoalkaloid that primarily targets platelets . Platelets play a crucial role in blood clotting and wound healing. Pseudojervine exhibits a feeble inhibitory activity against platelet aggregation .

Mode of Action

It is known to inhibit platelet aggregation . This suggests that Pseudojervine may interact with receptors or enzymes involved in the platelet aggregation process, thereby preventing the platelets from clumping together.

Biochemical Pathways

Given its inhibitory effect on platelet aggregation, it is likely that pseudojervine impacts the pathways involved in blood coagulation and thrombus formation .

Pharmacokinetics

A high-performance liquid chromatography method has been developed for the simultaneous determination of pseudojervine and other steroidal alkaloids . This suggests that it is possible to monitor the levels of Pseudojervine in biological samples, which could aid in future pharmacokinetic studies.

Result of Action

The primary result of Pseudojervine’s action is the inhibition of platelet aggregation . This could potentially lead to a decrease in blood clot formation.

Future Directions

The future directions for Pseudojervine research could involve further exploration of its pharmacological activities and potential therapeutic applications. More studies are also needed to fully understand its synthesis pathways and chemical reactions .

properties

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[1,2,3,4,6,6a,6b,7,8,11a-decahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49NO8/c1-15-11-22-26(34-13-15)17(3)33(42-22)10-8-20-21-6-5-18-12-19(40-31-30(39)29(38)27(36)23(14-35)41-31)7-9-32(18,4)25(21)28(37)24(20)16(33)2/h5,15,17,19-23,25-27,29-31,34-36,38-39H,6-14H2,1-4H3/t15-,17+,19-,20-,21-,22+,23+,25+,26-,27+,29-,30+,31+,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDDDNUKNMMWBD-VPLHBGEQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5C(=O)C4=C3C)C)OC7C(C(C(C(O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5C(=O)C4=C3C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pseudojervine

CAS RN

36069-05-3
Record name Pseudojervine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36069-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pseudojervine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036069053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PSEUDOJERVINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZVR3FG6VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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